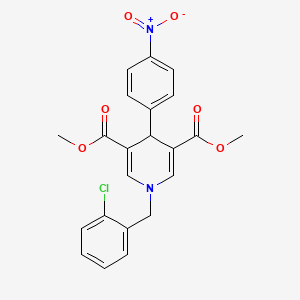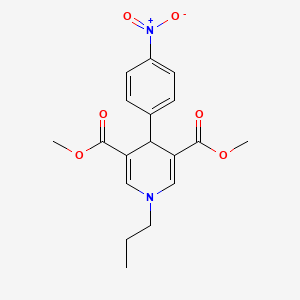
N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide
Overview
Description
“N-(4-Bromo-2,6-dimethylphenyl)methanesulfonamide” is a chemical compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C9H12BrNO2S and a molecular weight of 278.169 .
Synthesis Analysis
In a study, “N-(4-Bromo-2,6-dimethylphenyl)-1,8-naphthalimide” was synthesized by heating 1,8-Naphthalenedicarboxylic acid anhydride and 4-bromo-2,6-dimethylaniline in acetic acid under N2 for 24 hours .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(4-Bromo-2,6-dimethylphenyl)-4-biphenylcarboxamide”, has a molecular formula of C21H18BrNO and an average mass of 380.278 Da .Mechanism of Action
While the mechanism of action for “N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide” is not available, a similar compound, “N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide”, is known to inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in regulating mitochondrial function and cell death.
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-4-13-5-7-15(8-6-13)21(19,20)18-16-11(2)9-14(17)10-12(16)3/h5-10,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTXGIZHGKFAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B3546436.png)


![4-[(4-chlorophenoxy)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B3546455.png)

![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546466.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3546477.png)
![N-(3-chloro-2-methylphenyl)-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3546483.png)
![2-[4-(acetylamino)phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3546493.png)

![2-[(6-bromo-2-naphthyl)oxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3546516.png)


![N-(4-{[3-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B3546539.png)